N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride
Description
N-(Benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a phenylsulfonyl acetamide scaffold and a diethylaminoethyl side chain. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and anticancer activity . The diethylaminoethyl substituent introduces basicity, which may enhance solubility and pharmacokinetic profiles, while the hydrochloride salt form ensures stability and improved bioavailability .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-3-23(4-2)14-15-24(21-22-18-12-8-9-13-19(18)28-21)20(25)16-29(26,27)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFSUFIOJJSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related benzothiazole and thiazole derivatives, emphasizing key differences in substituents, synthesis, and biological activity:
Key Comparative Insights
Substituent Impact on Activity: The phenylsulfonyl group in the target compound and 12a is associated with electron-withdrawing effects, which may stabilize interactions with kinase ATP-binding pockets (e.g., VEGFR-2) . Diethylaminoethyl/dimethylaminoethyl groups (target compound and ) improve solubility and bioavailability via protonation at physiological pH, a feature absent in dichlorophenyl or nitro-substituted analogues .
The target compound’s hydrochloride salt likely enhances solubility compared to neutral analogues like 6d .
Synthesis Methods :
- Most analogues employ carbodiimide-mediated coupling (EDC/HOBt or EDC/TEA) for amide bond formation .
- Substituent-specific steps (e.g., chloromethylation in 12a or nitro-group introduction in 6d ) highlight the versatility of benzothiazole/thiazole scaffolds.
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Implications
- Kinase Inhibition : Benzothiazole derivatives like 6d and the target compound are promising kinase inhibitors due to their planar aromatic cores and sulfonyl/amide hydrogen-bonding motifs.
- Antibacterial Potential: Thiazole acetamides with dichlorophenyl groups and penicillin-like structures warrant further exploration for antibiotic resistance.
- Synthetic Flexibility: The target compound’s synthesis can leverage established carbodiimide protocols, with modifications for diethylaminoethyl and phenylsulfonyl groups .
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